4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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Overview
Description
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its vibrant color and applications in various fields. This compound belongs to the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in the textile industry due to their bright colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-N-phenylnaphthalene-2-carboxamide under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields the corresponding amine, while oxidation can lead to the formation of nitro derivatives.
Scientific Research Applications
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics due to its bright color and stability.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of amines that can interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: A precursor in the synthesis of the compound, known for its use in the production of azo dyes.
2,6-Dinitroaniline: Similar in structure and used in the synthesis of various dyes and pigments.
Uniqueness
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide stands out due to its specific combination of functional groups, which impart unique properties such as high stability, vibrant color, and the ability to undergo various chemical reactions. These characteristics make it highly valuable in both research and industrial applications.
Properties
CAS No. |
85005-63-6 |
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Molecular Formula |
C23H15N5O6 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H15N5O6/c29-22-18(23(30)24-15-7-2-1-3-8-15)12-14-6-4-5-9-17(14)21(22)26-25-19-11-10-16(27(31)32)13-20(19)28(33)34/h1-13,29H,(H,24,30) |
InChI Key |
IXVZAOJDLOSZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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